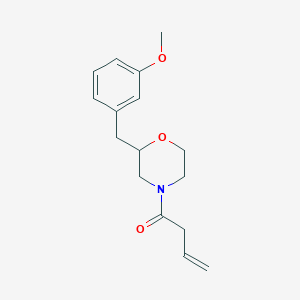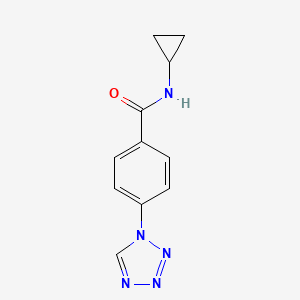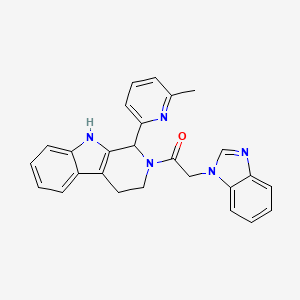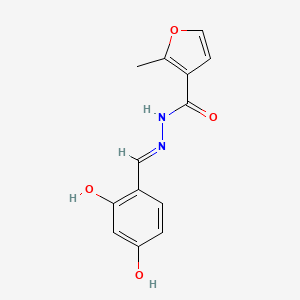
4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine, also known as BMBM, is a synthetic compound that has shown potential as a useful tool in scientific research. This molecule has unique properties that make it a valuable tool in the study of various biological processes. In
Mechanism of Action
4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine inhibits the PKC and PI3K pathways by binding to the ATP-binding site of these enzymes. This binding prevents the enzymes from carrying out their normal function, which leads to the inhibition of the pathway. 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine has also been shown to inhibit the activity of other enzymes, such as protein tyrosine kinases and mitogen-activated protein kinases.
Biochemical and Physiological Effects
4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine has been shown to have various biochemical and physiological effects. Inhibition of the PKC and PI3K pathways by 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine has been shown to lead to the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine has also been shown to inhibit the migration and invasion of cancer cells. In addition, 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine in lab experiments is its specificity for the PKC and PI3K pathways. This specificity allows researchers to investigate the role of these pathways in various biological processes without affecting other pathways. 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine is also relatively easy to synthesize, making it a cost-effective tool for scientific research.
One limitation of using 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine in lab experiments is its potential toxicity. 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments. In addition, 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine has not been extensively studied in vivo, which may limit its potential applications in animal studies.
Future Directions
There are several future directions for the use of 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine in scientific research. One potential application is in the study of cancer biology. 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine has shown potential as a therapeutic agent for various cancers, and further studies are needed to investigate its potential use in cancer treatment. Another potential application is in the study of inflammation and immune responses. 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine has been shown to have anti-inflammatory effects, and further studies are needed to investigate its potential use in treating inflammatory diseases.
Conclusion
In conclusion, 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine, or 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine, is a synthetic compound that has shown potential as a useful tool in scientific research. The synthesis method of 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine is relatively simple, and the molecule has been used in various studies to investigate the function of different biological processes. 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine inhibits the PKC and PI3K pathways by binding to the ATP-binding site of these enzymes, and has various biochemical and physiological effects. While 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine has limitations for lab experiments, there are several future directions for its use in scientific research.
Synthesis Methods
The synthesis of 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine involves the reaction of 3-methoxybenzylamine with 4-(3-butenoyl)morpholine in the presence of a catalyst. This reaction results in the formation of the 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine molecule. The synthesis method of 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine has shown potential as a useful tool in scientific research. This molecule has been used in various studies to investigate the function of different biological processes. 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine has been shown to be an effective inhibitor of the protein kinase C (PKC) pathway, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine has also been shown to be an effective inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, which is involved in cell growth, survival, and metabolism. 4-(3-butenoyl)-2-(3-methoxybenzyl)morpholine has been used in studies to investigate the role of these pathways in various biological processes.
properties
IUPAC Name |
1-[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]but-3-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-3-5-16(18)17-8-9-20-15(12-17)11-13-6-4-7-14(10-13)19-2/h3-4,6-7,10,15H,1,5,8-9,11-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSACKSSQPIQOCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CN(CCO2)C(=O)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Butenoyl)-2-(3-methoxybenzyl)morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-methoxybenzyl)-N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6006431.png)

![N-1,3-benzodioxol-5-yl-1-[(5-methyl-2-thienyl)methyl]-3-piperidinamine](/img/structure/B6006445.png)
![N-(4-chlorophenyl)-2-{[4-hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6006447.png)
![[1-({1-[3-(methylthio)butyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B6006453.png)
![2-[(2,3-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole](/img/structure/B6006454.png)
![4-(3-{[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]oxy}benzoyl)morpholine](/img/structure/B6006457.png)


![N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-4-isopropylbenzenesulfonohydrazide](/img/structure/B6006488.png)
![4-(5-chloro-2-fluorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6006509.png)
![1-(1-azepanyl)-3-[3-({[2-(1,3-thiazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6006517.png)